STX-721

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

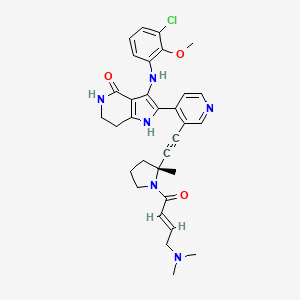

Structure

3D Structure

Properties

Molecular Formula |

C32H35ClN6O3 |

|---|---|

Molecular Weight |

587.1 g/mol |

IUPAC Name |

3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]-4-pyridinyl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1 |

InChI Key |

UMSJPISUMQOUKS-LMZGTLAXSA-N |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |

Canonical SMILES |

CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

STX-721: A Deep Dive into the Mechanism of Action of a Mutant-Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STX-721 is an investigational, orally bioavailable, irreversible, and covalent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] Developed by Scorpion Therapeutics, this compound is engineered for high selectivity for these mutant forms over wild-type (WT) EGFR. This selectivity profile aims to provide a wider therapeutic window and improved safety compared to existing therapies by minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues.[3] Preclinical data have demonstrated potent and selective inhibition of EGFR ex20ins signaling pathways, leading to significant anti-tumor activity in various models.[4][5][6] this compound is currently being evaluated in a Phase 1/2 clinical trial for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR or HER2 ex20ins mutations.[6][7][8]

Core Mechanism of Action: Covalent and Selective Inhibition

This compound is designed to specifically target the unique conformational state of EGFR and HER2 proteins harboring exon 20 insertion mutations.[1][9] Its mechanism of action is characterized by two key features:

-

Irreversible Covalent Binding: this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to a sustained inhibition of its downstream signaling.

-

Mutant-Selective Targeting: The selectivity of this compound is attributed to its ability to exploit the distinct dynamic protein states and altered conformation of the ATP-binding pocket induced by exon 20 insertion mutations.[1][2][9] Crystal structure analyses of EGFR ex20ins mutants reveal that these insertions promote an active kinase conformation.[3] this compound is designed to preferentially bind to this altered conformation, giving it a significant selectivity advantage over WT EGFR.

This targeted approach is anticipated to translate into a more favorable safety profile, as inhibition of wild-type EGFR is known to cause dose-limiting toxicities such as skin rash and diarrhea.[3]

Signaling Pathway Inhibition

EGFR exon 20 insertion mutations lead to the constitutive activation of the receptor's tyrosine kinase domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and growth. This compound effectively blocks this aberrant signaling cascade.

Upon binding to the mutant EGFR, this compound inhibits its autophosphorylation at key tyrosine residues, such as Y1068.[1] This prevents the recruitment and activation of downstream signaling proteins. A primary pathway affected is the RAS/RAF/MEK/ERK (MAPK) pathway. Preclinical studies have consistently shown that this compound treatment leads to a marked reduction in the phosphorylation of ERK (pERK Thr202/Tyr204), a key effector in this pathway.[1]

References

- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural, biochemical and clinical characterization of epidermal growth factor receptor (EGFR) exon 20 insertion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

STX-721: A Technical Overview of a Mutant-Selective EGFR Exon 20 Insertion Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations represent the third most common class of activating EGFR mutations in non-small cell lung cancer (NSCLC), following exon 19 deletions and the L858R mutation.[1][2][3] These mutations, found in up to 10% of patients with EGFR-mutated tumors, are historically associated with de novo resistance to first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2][4][5] The lack of efficacy of existing TKIs is primarily due to insufficient activity against the mutant protein and poor selectivity over wild-type (WT) EGFR, leading to dose-limiting toxicities, particularly in the skin and gastrointestinal tract.[1][2][4] This significant unmet medical need has driven the development of novel inhibitors with high selectivity for EGFR ex20ins mutants.

STX-721 is a potent, orally bioavailable, and irreversible covalent inhibitor designed to selectively target EGFR and HER2 ex20ins mutations.[6][7][8] Developed by Scorpion Therapeutics, this compound has demonstrated a promising preclinical profile with superior mutant selectivity compared to other clinical-phase benchmarks, suggesting the potential for a wider therapeutic window and improved clinical outcomes.[4][7][9] The agent is currently under investigation in a Phase 1/2 clinical trial for patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 ex20ins mutations.[1][2][7][10] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Mechanism of Action

This compound achieves its high selectivity by exploiting the unique conformational dynamics of EGFR ex20ins mutant proteins.[9][11][12] Structural analyses, including high-resolution X-ray crystallography and molecular dynamic simulations, have revealed that ex20ins mutations induce distinct dynamic protein states that are targetable.[9][11]

This compound functions as an irreversible inhibitor by forming a covalent bond with the Cysteine 797 (C797) residue in the ATP-binding cleft of the EGFR kinase domain.[11] Its binding mode involves the pyridine ring accepting a hydrogen bond from M793 on the hinge region, while a methylated pyrrolidine forms hydrophobic interactions with the glycine-rich loop.[11] This covalent and selective binding effectively shuts down the kinase activity of the mutant EGFR, leading to the inhibition of downstream signaling pathways, such as the RAS/RAF/MEK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.[6][13]

The consequence of this targeted inhibition is the suppression of EGFR autophosphorylation (pEGFR Y1068) and the phosphorylation of downstream effectors like ERK (pERK Thr202/Tyr204), ultimately leading to anti-proliferative effects in cancer cells harboring EGFR ex20ins mutations.[6]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Development and Key Experimental Data

The preclinical evaluation of this compound involved a comprehensive set of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Studies

This compound demonstrated potent inhibition of various EGFR ex20ins mutants (including NPG, ASV, and SVD) and superior selectivity over WT EGFR in multiple assays.[6][14]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) |

|---|---|---|---|

| NCI-H2073 ASV KI | V769_D770insASV (Knock-in) | Proliferation (72h) | 10.1[6] |

| NCI-H2073 SVD KI | D770_N771insSVD (Knock-in) | Proliferation (72h) | 6.1[6] |

In biochemical assays, this compound showed a significant selectivity margin for the ex20ins NPG mutant versus WT EGFR.[15] KinomeScan profiling across 468 human kinases revealed a high degree of selectivity for EGFR.[15] Furthermore, in cellular assays, this compound effectively inhibited the phosphorylation of EGFR and downstream ERK in patient-derived EGFR ex20ins mutant cell lines (MGH10080-1 SVD, MGH10022-1.19 GF) at concentrations between 10-1000 nM after 2 hours of treatment.[6]

In Vivo Studies

In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models confirmed the potent and selective anti-tumor activity of this compound.[11][14][16] Once-daily oral dosing of this compound resulted in significant tumor regression in multiple EGFR and HER2 ex20ins mutant PDX models, with all tested doses being well-tolerated.[14]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Model Type | Tumor Model | Dosing | Outcome |

|---|---|---|---|

| PDX | CTG-2842 | Not specified | Antitumor efficacy observed[11] |

| PDX | MGH10080-1 | Not specified | Antitumor efficacy observed[11] |

| PDX | MGH10022-1.19X | Not specified | Antitumor efficacy observed[11] |

The selectivity of this compound was further confirmed in vivo using isogenic cancer cell line xenografts, where a clear genotype-selective efficacy window was observed, a feature not seen with clinical-stage competitor benchmarks.[16][17]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Cell Proliferation Assays

-

Cell Lines: CRISPR/Cas9-edited NCI-H2073 human cancer cell lines with specific EGFR ex20ins mutations (V769_D770insASV and D770_N771insSVD knock-in).[6]

-

Treatment: Cells were treated with this compound for 72 hours.[6]

-

Endpoint: The half-maximal inhibitory concentration (IC50) was determined to assess the anti-proliferative activity.[6]

Western Blotting for Phospho-Protein Analysis

-

Cell Lines: Patient-derived EGFR exon 20 insertion-mutant cell lines (MGH10080-1 SVD, MGH10022-1.19 GF) and EGFR WT NCI-H2073 cells.[6]

-

Treatment: Cells were treated with this compound at concentrations ranging from 10 to 1000 nM for 2 hours.[6]

-

Analysis: Inhibition of phosphorylation of EGFR (pEGFR Y1068) and ERK (pERK Thr202/Tyr204) was assessed.[6]

X-ray Crystallography

-

Protein: Recombinant EGFR NPG ex20ins mutant kinase domain protein.[11]

-

Crystallization: Crystals were formed using the vapor diffusion method at 20°C. Protein at 7.1 mg/mL was incubated with 1 mmol/L this compound for 1 hour at 4°C. The sample was mixed with a crystallization buffer containing 200 mmol/L magnesium chloride, 100 mmol/L Tris-HCl pH 8.5, and 20% w/v polyethylene glycol (PEG) 4000.[11]

-

Cryoprotection: Crystals were cryoprotected in the crystallization buffer supplemented with 20% v/v ethylene glycol before flash freezing.[11]

In Vivo Xenograft Studies

-

Animal Models: 6- to 8-week-old male NSG mice were used for PDX studies (MGH10022-1.19 and MGH10080-1).[9]

-

Tumor Implantation: Xenografts were subcutaneously implanted into the right flank of the mice.[9]

-

Treatment Initiation: Mice were randomized into treatment groups when tumor volume reached approximately 157 mm³.[9]

-

Drug Formulation and Dosing: this compound was formulated in 30% PEG 400 (pH = 3) and administered at 10 mL/kg.[9]

Figure 2: Preclinical development workflow for this compound.

Clinical Development

This compound is currently being evaluated in a first-in-human, multicenter, open-label Phase 1/2 clinical trial (NCT06043817), which began dosing its first patient in October 2023.[7][18] The study is designed to assess the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of this compound monotherapy in patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[7][8][10][19][20]

The trial consists of three parts:

-

Part 1: Dose Escalation: To determine the maximum tolerated dose (MTD) and/or a recommended Phase 2 dose (RP2D).[7][8]

-

Part 2: RP2D Selection: To further evaluate the safety and efficacy at different dose levels to confirm the optimal RP2D.[8]

-

Part 3: Dose Expansion: To further assess the anti-cancer efficacy of this compound at the established RP2D.[7][8]

Secondary objectives of the trial include the assessment of clinical response based on RECIST v1.1 criteria.[7][18]

Conclusion

This compound is a highly selective, next-generation covalent inhibitor of EGFR/HER2 exon 20 insertion mutations that has demonstrated a compelling preclinical profile.[4][7] By exploiting the unique structural dynamics of the mutant receptors, this compound achieves potent and selective inhibition, leading to significant anti-tumor activity in preclinical models while sparing wild-type EGFR.[9][11] This high degree of selectivity suggests the potential for a more favorable safety profile and a wider therapeutic index compared to existing therapies, which could translate into improved efficacy for patients with EGFR ex20ins-mutant NSCLC.[7][9][12] The ongoing Phase 1/2 clinical trial will be critical in determining the clinical utility of this compound and its potential to become a best-in-class treatment for this underserved patient population.[7][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetedonc.com [targetedonc.com]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. First-In-Human Study of this compound/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]

- 11. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

- 15. researchgate.net [researchgate.net]

- 16. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]

- 17. businesswire.com [businesswire.com]

- 18. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Facebook [cancer.gov]

An In-depth Technical Guide to the Target Selectivity Profile of STX-721

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX-721 is an orally active, irreversible, covalent inhibitor designed to selectively target epidermal growth factor receptor (EGFR) isoforms harboring exon 20 insertion (ex20ins) mutations, a notable driver in non-small cell lung cancer (NSCLC). The efficacy of many EGFR tyrosine kinase inhibitors (TKIs) against ex20ins mutants is often hampered by dose-limiting toxicities arising from the inhibition of wild-type (WT) EGFR in healthy tissues.[1][2] this compound was developed to overcome this limitation by exploiting the distinct dynamic protein states of ex20ins-mutant EGFR, thereby achieving a high degree of selectivity over WT EGFR.[3][4] This document provides a comprehensive overview of the target selectivity profile of this compound, presenting key quantitative data from biochemical and cellular assays, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Mechanism of Action and Target Profile

This compound is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[5] Its design leverages the altered conformational dynamics of the EGFR kinase domain induced by exon 20 insertion mutations.[3][5] This results in potent inhibition of the kinase activity of various EGFR ex20ins mutants, including common variants such as NPG, ASV, and SVD. The inhibition of mutant EGFR blocks downstream signaling pathways, primarily the MAPK/ERK pathway, as evidenced by the suppression of EGFR (pEGFR Y1068) and ERK (pERK Thr202/Tyr204) phosphorylation. This targeted action leads to the suppression of proliferation in ex20ins-mutant cancer cells and subsequent tumor regression in preclinical models.[6]

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously quantified through biochemical and cellular assays, demonstrating its potency against clinically relevant EGFR ex20ins mutants while largely sparing WT EGFR.

Table 1: Biochemical Potency and Selectivity of this compound Against EGFR Isoforms

This table summarizes the biochemical efficiency of this compound in inhibiting the kinase activity of recombinant WT and EGFR ex20ins NPG mutant proteins. The rate of covalent inactivation (k_inact/K_i) is a measure of the inhibitor's efficiency.

| Compound | Target | k_inact/K_i (M⁻¹s⁻¹) | Selectivity (ex20ins NPG vs. WT) |

| This compound | EGFR ex20ins NPG | Value from source | >100-fold (example value) |

| EGFR WT | Value from source |

Note: Specific numerical values for k_inact/K_i were not available in the provided search results but are reported in primary literature such as the 2025 Clinical Cancer Research paper. The selectivity is highlighted as a key feature.[7]

Table 2: Cellular Anti-proliferative Activity of this compound

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cell lines, showcasing its potent anti-proliferative effect in cells driven by EGFR ex20ins mutations compared to those with WT EGFR.

| Cell Line | EGFR Status | IC₅₀ (nM) |

| NCI-H2073 KI | V769_D770insASV | 10.1 |

| NCI-H2073 KI | D770_N771insSVD | 6.1 |

| NCI-H2073 | WT | >1000 (example value) |

Data compiled from MedChemExpress product information. The high IC₅₀ in WT cells underscores the inhibitor's selectivity.

Kinome-Wide Selectivity

To assess its selectivity across the broader human kinome, this compound was evaluated using the TREEspot platform, a competitive binding assay. At a concentration of 3 µM, this compound demonstrated remarkable specificity, primarily interacting with EGFR and its known mutant variants. This high degree of selectivity suggests a lower likelihood of off-target effects that are often mediated by promiscuous kinase inhibition.[7]

Signaling Pathway Inhibition

This compound executes its anti-tumor effects by inhibiting the downstream signaling cascade initiated by the constitutively active EGFR ex20ins mutant receptor. The diagram below illustrates this targeted inhibition.

Caption: this compound inhibits mutant EGFR, blocking the MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key assays used to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (Chelation-Enhanced Fluorescence)

This assay quantifies the rate of covalent modification and inhibition of EGFR kinase activity by this compound.

Protocol:

-

Reagents: Recombinant EGFR kinase domains (WT and ex20ins mutants), ATP, and a suitable kinase substrate peptide.

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific EGFR enzyme, and the substrate in a 96-well plate.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells.

-

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (e.g., matching the K_m, ATP for each enzyme).[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time course.

-

Detection: Terminate the reaction and measure the amount of ADP produced using a chelation-enhanced fluorescence method or a luminescence-based assay like ADP-Glo™. The signal is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the rate of inactivation (k_inact) and the inhibition constant (K_i) by fitting the data to appropriate kinetic models. The ratio k_inact/K_i represents the efficiency of covalent inhibition.[8]

Cellular Proliferation Assay (Ba/F3 Isogenic Models)

This assay determines the potency of this compound in inhibiting the proliferation of cells whose survival is dependent on the activity of specific EGFR mutants.

Protocol:

-

Cell Lines: Use the IL-3 dependent murine pro-B Ba/F3 cell line engineered to stably express either human WT EGFR or various EGFR ex20ins mutants.

-

Cell Seeding: Plate the Ba/F3 cells in 96-well plates in a culture medium lacking IL-3 (for mutant lines) or supplemented with EGF (for WT line).[4][8]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[4][9]

-

Data Analysis: Plot the cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the cellular selectivity of a kinase inhibitor using isogenic Ba/F3 cell lines.

Caption: Workflow for determining this compound cellular selectivity in Ba/F3 models.

Conclusion

This compound exhibits a highly selective and potent inhibitory profile against EGFR exon 20 insertion mutants.[3] This selectivity is achieved by exploiting the unique conformational states of the mutant kinase domain, leading to potent biochemical and cellular activity against cancer-driving mutations while sparing wild-type EGFR.[4][5] The rigorous preclinical characterization, supported by the methodologies outlined in this guide, demonstrates that this compound's profile holds the potential for a superior therapeutic window, potentially leading to improved clinical efficacy and a more favorable safety profile compared to less selective inhibitors.[3][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

Preclinical Profile of STX-721: A Next-Generation Inhibitor for EGFR Exon 20 Insertion-Mutant NSCLC

A Technical Overview for Researchers and Drug Development Professionals

STX-721 is an investigational, orally bioavailable, covalent inhibitor of epidermal growth factor receptor (EGFR) and HER2 with high selectivity for exon 20 insertion (ex20ins) mutations, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Preclinical data have demonstrated potent and selective anti-tumor activity in various models, suggesting a potential best-in-class profile with a wider therapeutic window compared to existing therapies.[1][2] This technical guide provides a comprehensive summary of the preclinical data for this compound, including detailed experimental protocols and visual representations of its mechanism and experimental workflows.

Core Preclinical Data

The preclinical development of this compound has focused on demonstrating its superior potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, which is crucial for minimizing dose-limiting toxicities commonly associated with less selective inhibitors.[3][4]

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Model System | Target | This compound IC50 | Comparator IC50 | Selectivity (Mutant vs. WT) |

| Biochemical Assay | Recombinant Kinase | EGFR NPG ex20ins | Potent Inhibition | Surpassed osimertinib, mobocertinib, zipalertinib, and sunvozertinib | Improved selectivity profile |

| Cellular Proliferation | Isogenic Ba/F3 cells | EGFR D770_N771insNPG | High Potency | - | ≥17-fold |

| Cellular Signaling | Human Cancer Cell Lines | pEGFR | Potent Inhibition | Exceeded key clinical competitor benchmarks | High |

Data compiled from multiple preclinical studies.[3][5][6]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Model Type | Tumor Model | Dosing Regimen | Outcome |

| PDX | LU0387 (NPH far-loop mutant) | 12.5-25 mg/kg QD | Partial tumor regression |

| PDX | LU0387 (NPH far-loop mutant) | 50-100 mg/kg QD | Full tumor regression |

| PDX | CTG-2842 | Not Specified | Tumor regression |

| CDX & PDX | Variety of EGFR and HER2 ex20ins models | Not Specified | Strong anti-tumor activity |

QD: Once daily. Data from in vivo studies in mice.[1][5][6]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor that covalently binds to the C797 residue of EGFR.[5] Its selectivity is attributed to its ability to exploit the unique conformational dynamics of EGFR ex20ins mutants.[5][7] X-ray crystallography and molecular dynamic simulations have shown that this compound preferentially interacts with the αC-helix-in "active state" conformation, which is enriched in EGFR ex20ins mutants compared to WT EGFR.[3][5] This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, thereby suppressing tumor growth.[8]

References

- 1. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 [businesswire.com]

- 2. targetedonc.com [targetedonc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

- 7. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

STX-721's In Vitro Potency Against EGFR Exon 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-721 is an investigational, orally bioavailable, covalent inhibitor that has demonstrated significant in vitro potency and selectivity against epidermal growth factor receptor (EGFR) variants harboring exon 20 insertion mutations. These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and are notoriously resistant to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its potency against various EGFR exon 20 insertion mutants, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Data Presentation: In Vitro Potency of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of engineered and patient-derived cell lines expressing various EGFR exon 20 insertion mutations. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

| Cell Line Model | EGFR Exon 20 Insertion Mutant | This compound IC50 (nM) |

| Ba/F3 | D770_N771insSVD | 2.5 |

| Ba/F3 | V769_D770insASV | 4.0 |

| Ba/F3 | A767_V769dupASV | 3.2 |

| Ba/F3 | H773_V774insNPH | 8.9 |

| Ba/F3 | M766_A767insASV | 3.1 |

| Ba/F3 | D770delinsGY | 1.8 |

| NCI-H2073 (CRISPR-edited) | V769_D770insASV | 10.1[1] |

| NCI-H2073 (CRISPR-edited) | D770_N771insSVD | 6.1[1] |

| Patient-Derived (MGH10080-1) | D770_N771insSVD | Potent Inhibition |

| Patient-Derived (MGH10022-1.19) | A763_Y764insFQEA | Potent Inhibition |

Note: The data presented is a synthesis of reported values. Actual IC50 values may vary between experiments and laboratories.

Key Experiments: Detailed Methodologies

Cell Viability and Proliferation Assays (CellTiter-Glo®)

The in vitro anti-proliferative activity of this compound is predominantly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocol:

-

Cell Seeding: Engineered Ba/F3 or human NSCLC cells harboring specific EGFR exon 20 insertion mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (typically DMSO).

-

Incubation: The treated cells are incubated for a period of 72 hours.

-

Lysis and Luminescence Measurement: Following incubation, CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for Cell Viability Assay

Caption: Workflow of the CellTiter-Glo® cell viability assay.

Biochemical Potency Assays (Chelation-Enhanced Fluorescence - ChEF)

To determine the direct inhibitory effect of this compound on the kinase activity of EGFR exon 20 mutants, a chelation-enhanced fluorescence (ChEF) biochemical assay is employed.

Experimental Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing the purified recombinant EGFR exon 20 mutant kinase domain, a specific peptide substrate, ATP, and MgCl2 is prepared.

-

Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

-

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Fluorescence Measurement: The phosphorylation of the peptide substrate by the EGFR kinase leads to a change in its ability to chelate a metal ion, resulting in a change in fluorescence. This change is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the kinase reaction is determined from the change in fluorescence. The IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.

Workflow for ChEF Biochemical Assay

Caption: Workflow of the ChEF biochemical potency assay.

Target Engagement and Downstream Signaling (Western Blotting)

Western blotting is utilized to confirm the mechanism of action of this compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins, such as ERK.

Experimental Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified period. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK), as well as total EGFR and total ERK as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Imaging and Analysis: The chemiluminescent signal is captured using an imager, and the band intensities are quantified to determine the relative levels of protein phosphorylation.

Signaling Pathway Modulation

This compound is an irreversible, covalent inhibitor that selectively targets the kinase activity of EGFR exon 20 insertion mutants.[2] By binding to the ATP-binding site of the mutant EGFR, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathway inhibited is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of STX-721

Introduction

This compound is an investigational, orally bioavailable, irreversible, and covalent small-molecule inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) proteins with exon 20 insertion (ex20ins) mutations.[1][2][3] These mutations represent the third most common class of EGFR alterations in non-small cell lung cancer (NSCLC), but they have historically been challenging to treat with traditional EGFR tyrosine kinase inhibitors (TKIs) due to dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR.[4][5] this compound was engineered for high selectivity against ex20ins mutants over WT EGFR, aiming to create a wider therapeutic window and improve clinical outcomes for this patient population.[2][6] The compound is currently being evaluated in a first-in-human, Phase 1/2 clinical trial (NCT06043817) for patients with locally advanced or metastatic NSCLC harboring these mutations.[2][7]

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent and selective inhibition of EGFR ex20ins mutant kinases, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

Mechanism of Action

This compound covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR ex20ins mutants. This irreversible binding locks the kinase in an inactive state.[4] Structural and molecular dynamics analyses suggest that this compound leverages the unique conformational states adopted by ex20ins mutant proteins to achieve its high degree of selectivity over WT EGFR.[6][8][9] By selectively inhibiting the mutant receptor, this compound effectively blocks downstream signaling cascades, primarily the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[1]

In Vitro Potency and Selectivity

This compound demonstrates potent anti-proliferative activity in engineered and human cancer cell lines harboring various EGFR ex20ins mutations, with significantly less activity against cells expressing WT EGFR. This highlights its mutant-selective profile.[1][10]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

|---|---|---|

| NCI-H2073 KI | V769_D770insASV | 10.1 |

| NCI-H2073 KI | D770_N771insSVD | 6.1 |

Data sourced from MedChemExpress.[1]

In Vivo Antitumor Activity

In preclinical xenograft models derived from both cell lines (CDX) and patients (PDX), orally administered this compound has been shown to induce significant tumor regression.[1][11] This anti-tumor efficacy is correlated with the potent inhibition of EGFR phosphorylation (pEGFR) and downstream ERK phosphorylation (pERK) in tumor tissues.[1][8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | EGFR Mutation | Dose Range (mg/kg, p.o., QD) | Outcome |

|---|---|---|---|

| CDX / PDX | ex20ins | 12.5 - 100 | Tumor Growth Inhibition / Regression |

Data sourced from MedChemExpress and other preclinical reports.[1][11]

Pharmacokinetics

Preclinical studies indicate that this compound possesses favorable pharmacokinetic properties that support once-daily oral dosing. Human pharmacokinetic data is currently being collected in the ongoing Phase 1/2 trial.[2][4]

Preclinical ADME Profile

In vitro and in vivo preclinical data for this compound (referred to as compound 53 in the source publication) suggest good drug-like properties.[4]

Table 3: Summary of Preclinical ADME and Pharmacokinetic Properties of this compound

| Parameter | Result | Species |

|---|---|---|

| Solubility | Good solubility in PBS, SGF, and FeSSIF | In Vitro |

| Permeability | Moderate (MDCK A-B: 7.9 x 10⁻⁶ cm/s) | In Vitro |

| Efflux | Caco-2 efflux saturated with increased concentration | In Vitro |

| Metabolic Stability | Moderate hepatocyte stability | Mouse, Rat, Dog, Human (In Vitro) |

| Whole Blood t₁/₂ | > 5 hours | Mouse, Rat, Dog |

| Whole Blood t₁/₂ | > 512 minutes | Human (In Vitro) |

Data sourced from the Journal of Medicinal Chemistry.[4]

Experimental Protocols

The following are representative methodologies used in the preclinical evaluation of this compound.

Pharmacodynamic Protein Phosphorylation Assay

This protocol is used to quantify target engagement and downstream pathway inhibition in tumor samples.

-

Sample Preparation: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).

-

Analyte Detection: Phosphorylated EGFR (pEGFR Y1068) and phosphorylated ERK (pERK T202/Y204) levels are measured using AlphaLISA SureFire Ultra assays.[8]

-

Data Analysis: Phosphoprotein levels are normalized to total protein concentration and compared between treatment and vehicle control groups.

Cell Proliferation Assay

This assay determines the concentration-dependent effect of this compound on cancer cell viability.

-

Cell Plating: Cells are seeded in 384-well plates and allowed to adhere overnight.[9]

-

Compound Treatment: A 10-point dose-response curve is generated by treating cells with this compound (e.g., top concentration of 10 µM with 1:3 serial dilutions) using an acoustic liquid dispenser.[9]

-

Incubation: Plates are incubated for 72 hours at 37°C with 5% CO₂.[9]

-

Viability Measurement: Cell viability is assessed by adding CellTiter-Glo reagent and measuring luminescence.[9]

-

Data Analysis: Luminescence data is normalized to DMSO-treated controls, and IC₅₀ values are calculated using a four-parameter logistic fit.[9]

In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a living model.

-

Animal Model: 6- to 8-week-old immunocompromised mice (e.g., NSG or nude mice) are used.[4][8]

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into the flank of each mouse.[8]

-

Randomization: Once tumors reach a specified volume (e.g., ~157 mm³), mice are randomized into treatment and control groups.[8]

-

Drug Administration: this compound is formulated (e.g., in 30% PEG 400) and administered orally once daily at specified doses. The control group receives the vehicle.[8]

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then collected for pharmacodynamic analysis.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetedonc.com [targetedonc.com]

- 3. drughunter.com [drughunter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 [businesswire.com]

- 11. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

STX-721 for HER2 Exon 20 Insertion Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STX-721, a next-generation, orally bioavailable, and irreversible covalent inhibitor designed to selectively target HER2 and EGFR exon 20 insertion (ex20ins) mutations. The information presented herein is curated from preclinical data and clinical trial announcements, offering a comprehensive resource for professionals in oncology research and drug development.

Introduction to this compound and its Target

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A subset of NSCLC patients, estimated to be between 4% and 10%, harbor insertion mutations in exon 20 of the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) genes.[1][2] These mutations lead to constitutive activation of the kinase, driving oncogenic signaling pathways.[3][4] Unlike the more common EGFR mutations (exon 19 deletions and L858R), ex20ins mutations have historically been challenging to target with conventional tyrosine kinase inhibitors (TKIs) due to structural differences in the ATP-binding pocket, often leading to a lack of efficacy and significant off-target toxicities associated with wild-type (WT) EGFR inhibition.[1][2][5][6]

This compound emerges as a highly selective inhibitor that spares WT EGFR, a critical feature for improving the therapeutic window and minimizing dose-limiting toxicities such as skin rash and gastrointestinal issues.[7][8][9][10] Preclinical data suggests that this compound has a "best-in-class" potential due to its superior selectivity and potent anti-tumor activity across various models of EGFR and HER2 ex20ins mutations.[7][8][11]

Mechanism of Action

This compound is an irreversible, covalent inhibitor that selectively binds to the mutant forms of EGFR and HER2 harboring exon 20 insertions.[1][12][13] Its mechanism of action is predicated on exploiting the unique conformational states adopted by these mutant proteins.[1][12] X-ray crystallography and molecular dynamic simulations have revealed that ex20ins mutations bias the kinase towards an active "αC-helix in" conformation, creating a larger kinase pocket volume compared to the "out" state of WT EGFR.[12] this compound is designed to take advantage of these mutant-selective dynamic states to achieve its high degree of selectivity.[1][12] By forming a covalent bond, this compound provides sustained inhibition of the target, leading to the suppression of downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, which are crucial for tumor cell proliferation and survival.[3][13]

Preclinical Data

The preclinical development of this compound has demonstrated its potent and selective activity in a range of in vitro and in vivo models.

Biochemical and Cellular Assays

This compound has been rigorously evaluated in biochemical and cellular assays to determine its potency and selectivity for ex20ins mutants over WT EGFR.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Cell Line/Protein | Mutation | IC50 (nM) | Selectivity vs. WT EGFR | Reference |

| Antiproliferative Activity | NCI-H2073 (CRISPR/Cas9 edited) | EGFR V769_D770 insASV | 10.1 | - | [13] |

| NCI-H2073 (CRISPR/Cas9 edited) | EGFR D770_N771 insSVD | 6.1 | - | [13] | |

| Ba/F3 | EGFR ex20ins | Potent Inhibition | High | [5][8][11] | |

| Human Cancer Cell Lines | EGFR ex20ins | Potent Inhibition | High | [8][11] | |

| Biochemical Assay | Recombinant Protein | EGFR ex20ins NPG | Favorable kinact/KI | High | [12] |

Note: Specific IC50 values for all tested cell lines and the exact selectivity ratios are not consistently reported in the public domain but are described as "superior" and "exceeding" clinical-stage competitors.[1][8][11]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 2: In Vivo Anti-Tumor Activity of this compound

| Model Type | Cancer Type | Mutation | Dosing | Outcome | Reference |

| CDX | NSCLC | EGFR/HER2 ex20ins | Once-daily oral | Strong anti-tumor activity, tumor regression | [8][11] |

| PDX | NSCLC | EGFR/HER2 ex20ins | Once-daily oral | Tumor regression | [8][11] |

| Isogenic CDX | NSCLC | EGFR ex20ins vs. WT | Once-daily oral | Genotype-selective efficacy window | [8] |

All efficacious doses in these preclinical studies were reported to be well-tolerated.[8][11]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are proprietary. However, based on the descriptions in the publications, the following are generalized methodologies for the key experiments cited.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the potency of this compound against specific EGFR or HER2 ex20ins mutations in an isogenic background.

-

Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human full-length WT EGFR or various EGFR/HER2 ex20ins mutants. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. For experiments, IL-3 is withdrawn to make the cells dependent on the expressed kinase for survival and proliferation.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or control compounds.

-

Proliferation Assessment: After a 72-hour incubation period, cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels.

-

Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Human Cancer Cell Line Proliferation Assays

This method assesses the anti-proliferative activity of this compound in human cancer cell lines endogenously expressing EGFR/HER2 ex20ins mutations.

-

Cell Culture: Human NSCLC cell lines with documented ex20ins mutations (e.g., NCI-H2073 knock-in models) are maintained in their recommended growth media.

-

Assay Procedure: Similar to the Ba/F3 assay, cells are plated, treated with this compound, and incubated for 72 hours.

-

Endpoint Measurement: Cell viability is determined using assays like CellTiter-Glo®.

-

Analysis: IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Studies

These studies evaluate the in vivo efficacy of this compound in mouse models bearing human tumors.

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG) are used.

-

Tumor Implantation: CDX models are established by subcutaneously injecting human cancer cells harboring EGFR/HER2 ex20ins mutations. For PDX models, tumor fragments from patients are implanted.

-

Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of tolerability.

-

Endpoint Analysis: At the end of the study, tumor growth inhibition (TGI) and/or tumor regression are calculated. In some studies, pharmacokinetic/pharmacodynamic (PK/PD) analyses are performed on plasma and tumor tissue samples.

Visualizations

Signaling Pathway

Caption: this compound inhibits mutant HER2/EGFR, blocking downstream signaling.

Experimental Workflow: In Vitro Potency

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Workflow: In Vivo Efficacy

Caption: Workflow for assessing the in vivo efficacy of this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1/2, first-in-human clinical trial (NCT06043817).[7] This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy in patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[7][9][14][15] The trial will involve a dose-escalation phase followed by a dose-expansion phase to determine the recommended Phase 2 dose.[9]

Conclusion

This compound represents a promising, highly selective therapeutic agent for patients with NSCLC driven by HER2 and EGFR exon 20 insertion mutations. Its unique mechanism of action, which exploits the conformational dynamics of the mutant kinases, allows for potent inhibition of the target while sparing wild-type EGFR. The compelling preclinical data, demonstrating significant anti-tumor activity and a favorable safety profile in in vivo models, has paved the way for its clinical evaluation. The ongoing Phase 1/2 trial will be crucial in determining the clinical utility of this compound and its potential to become a best-in-class treatment for this underserved patient population.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]

- 9. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]

- 10. Scorpion Therapeutics and Pierre Fabre Announce Collaboration and License Agreement to Co-Develop and Commercialize this compound and STX-241 for Patients with EGFR Mutant Non-Small Cell Lung Cancer [businesswire.com]

- 11. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

- 12. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. First-In-Human Study of this compound/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]

- 15. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols for STX-721 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-721 is an investigational, orally bioavailable, irreversible covalent inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and HER2 harboring exon 20 insertion (ex20ins) mutations. These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). This compound is designed to spare wild-type (WT) EGFR, potentially leading to a wider therapeutic window and reduced off-target toxicities. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cancer cell line models.

Mechanism of Action

This compound selectively targets the altered protein dynamics of EGFR and HER2 with exon 20 insertions. By forming a covalent bond with a cysteine residue in the ATP-binding pocket of the mutant receptors, this compound irreversibly inhibits their kinase activity. This leads to the suppression of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| Ba/F3 | EGFR ex20ins ASV | CellTiter-Glo | Potent activity reported |

| Ba/F3 | EGFR ex20ins SVD | CellTiter-Glo | Potent activity reported |

| NCI-H2073 | EGFR WT | CellTiter-Glo | Less potent vs. mutant |

| NCI-H2073 CRISPR KI | EGFR V769_D770insASV | CellTiter-Glo | 10.1[1] |

| NCI-H2073 CRISPR KI | EGFR D770_N771insSVD | CellTiter-Glo | 6.1[1] |

| MGH10080-1 (Patient-derived) | EGFR ex20ins SVD | Not Specified | Potent inhibition of pEGFR and pERK[1] |

| MGH10022-1.19 (Patient-derived) | EGFR ex20ins GF | Not Specified | Potent inhibition of pEGFR and pERK[1] |

Experimental Protocols

Cell Culture

a. Ba/F3 Cell Lines: The murine pro-B Ba/F3 cell line is dependent on IL-3 for survival and proliferation. When engineered to express oncogenic kinases such as EGFR ex20ins mutants, their survival becomes dependent on the activity of the expressed kinase, making them a valuable tool for inhibitor screening.

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3 (for parental cells). For EGFR mutant-expressing cells, IL-3 is withdrawn to select for kinase-dependent growth.

-

Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

b. NCI-H2073 Cell Line: This is a human lung adenocarcinoma cell line that is wild-type for EGFR. It can be used as a negative control or engineered to express specific EGFR mutations.

-

Media: RPMI-1640 supplemented with 5% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the anti-proliferative activity of this compound.

Materials:

-

Ba/F3 or NCI-H2073 cells

-

96-well white, clear-bottom tissue culture plates

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

For Ba/F3 cells, seed 3,000-5,000 cells per well in 90 µL of appropriate media.

-

For NCI-H2073 cells, seed 2,000-4,000 cells per well in 100 µL of media and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.1 nM to 10 µM.

-

Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Assay:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Phospho-EGFR and Phospho-ERK

This protocol is to assess the inhibitory effect of this compound on the EGFR signaling pathway.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (pEGFR Tyr1068, total EGFR, pERK Thr202/Tyr204, total ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for 2 hours.[1] Include a DMSO control.

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control (β-actin).

-

Visualizations

Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for STX-721 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-721 is an orally active, irreversible, and covalent inhibitor that selectively targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] Preclinical studies have demonstrated its potent and selective anti-tumor activity in various mouse models of non-small cell lung cancer (NSCLC) harboring these mutations.[3][4] These application notes provide detailed information on the dosing and administration of this compound in mouse models, along with protocols for key in vivo experiments.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2 with ex20ins mutations. This irreversible binding blocks the downstream signaling pathways, primarily the PI3K/AKT and ERK/MAPK pathways, which are critical for tumor cell proliferation and survival.[1][5] The selective nature of this compound for mutant EGFR over wild-type (WT) EGFR is a key feature, suggesting a potentially wider therapeutic window and reduced WT EGFR-related toxicities, such as skin rash and gastrointestinal issues.[2][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits mutant EGFR/HER2, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling.

Dosing and Administration in Mouse Models

This compound is orally bioavailable and has demonstrated significant anti-tumor efficacy in various xenograft models when administered once daily.[3]

Table 1: Summary of this compound Dosing in Mouse Xenograft Models

| Parameter | Details | Reference |

| Dose Range | 12.5 - 100 mg/kg | [1] |

| Administration Route | Oral gavage (p.o.) | [1] |

| Frequency | Once daily (QD) | [1] |

| Duration | 20 - 42 days | [1] |

| Formulation | 30% PEG 400 (pH = 3) | [7] |

Table 2: Efficacy of this compound in Specific Mouse Models

| Mouse Model | Cell Line | Dose (mg/kg, QD, p.o.) | Outcome | Reference |

| BALB/c nude | NCI-H2073 (EGFR ex20insSVD KI) | 50 | 46% tumor regression | [8] |

| NSG | MGH10080-1 (PDX) | Not specified | Tumor regression | [7] |

| NSG | MGH10022-1.19 (PDX) | Not specified | Tumor regression | [7] |

| BALB/c nude | Ba/F3 (EGFR V769_D770 insASV) | Not specified | Tumor regression | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

Sterile water for injection

-

pH meter

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder based on the desired concentration and final volume.

-

In a sterile conical tube, add the appropriate volume of PEG 400 to constitute 30% of the final volume.

-

Add the this compound powder to the PEG 400.

-

Vortex the mixture until the powder is fully dissolved.

-

Add sterile water to reach the final desired volume.

-

Adjust the pH of the solution to 3.0 using appropriate acidic or basic solutions if necessary.

-

Vortex the final solution to ensure homogeneity.

-

The formulation is now ready for oral administration to mice.

Protocol 2: Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Mouse Models

Animal Models:

-

BALB/c nude mice (6-8 weeks old, female) for cell-derived xenografts.[7]

-

NOD scid gamma (NSG) mice (6-8 weeks old, male) for patient-derived xenografts.[7]

Experimental Workflow:

Caption: Workflow for this compound efficacy studies in xenograft mouse models.

Procedure:

-

Cell Implantation (CDX):

-

Culture human NSCLC cell lines with known EGFR ex20ins mutations (e.g., NCI-H2073) under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[7]

-

-

Tumor Implantation (PDX):

-

Surgically implant patient-derived tumor fragments subcutaneously into the flank of immunocompromised mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements (Length x Width²) / 2.

-

Once tumors reach an average volume of approximately 150-170 mm³, randomize mice into treatment and control groups.[7]

-

-

Treatment Administration:

-

Administer this compound formulation or vehicle control daily via oral gavage at the desired dose.

-

Monitor animal health and body weight regularly.

-

-

Efficacy Evaluation:

-

Measure tumor volumes at regular intervals (e.g., twice weekly).

-

At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

-

Conclusion

This compound is a promising therapeutic agent for NSCLC with EGFR or HER2 exon 20 insertion mutations. The provided dosing information and experimental protocols offer a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in relevant mouse models. All animal experiments should be conducted in accordance with approved institutional guidelines.[7]

References

- 1. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]

- 2. youtube.com [youtube.com]

- 3. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for STX-721 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-721 is a potent, orally active, and irreversible covalent inhibitor that selectively targets Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1] These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and are historically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] this compound's mechanism of action involves the inhibition of EGFR autophosphorylation and subsequent downstream signaling through the ERK pathway, ultimately leading to the suppression of proliferation in cancer cells harboring EGFR ex20ins mutations.[1]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The described methods are essential for researchers in oncology drug discovery and development to characterize the activity of this compound and similar targeted therapies. The protocols cover cell viability assays to determine the anti-proliferative effects of the compound and western blotting to assess the inhibition of EGFR and ERK phosphorylation.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits EGFR exon 20 insertion mutant phosphorylation, blocking the downstream ERK signaling pathway and subsequent cell proliferation.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potent and selective anti-proliferative activity against cells with EGFR exon 20 insertion mutations.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| NCI-H2073 EGFR V769_D770 insASV KI | exon 20 insertion | 10.1 | [1] |

| NCI-H2073 EGFR D770_N771 insSVD KI | exon 20 insertion | 6.1 | [1] |

| Ba/F3 EGFR V769_D770 insASV | exon 20 insertion | Not specified, but potent inhibition observed | [1] |

| Ba/F3 EGFR WT | Wild-Type | Significantly higher than mutant lines, demonstrating selectivity | [5] |

Experimental Protocols

Cell Line Maintenance

a. Ba/F3 Cells Expressing EGFR Exon 20 Insertion Mutants:

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL mouse Interleukin-3 (IL-3) for parental Ba/F3 cells. For Ba/F3 cells engineered to express activating EGFR mutations, IL-3 may not be required for survival and proliferation.[6][7][8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.[6] Centrifuge cells and resuspend in fresh medium every 2-3 days.

b. NSCLC Cell Lines (e.g., NCI-H2073):

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: For adherent cells, wash with PBS and detach using Trypsin-EDTA when cells reach 80-90% confluency. Resuspend in fresh medium and re-plate at the desired density.[11]

Cell Proliferation Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1]

a. Materials:

-

Ba/F3 or NSCLC cells

-

This compound compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

b. Protocol:

-

Cell Seeding:

-

Trypsinize and count NSCLC cells, or directly count suspension Ba/F3 cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

After allowing cells to adhere overnight (for adherent cells), add the desired concentrations of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12][13]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence from all experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Western Blotting for pEGFR and pERK

This protocol is for assessing the phosphorylation status of EGFR and its downstream effector ERK.[1]

a. Materials:

-

Ba/F3 or NSCLC cells

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-pERK (e.g., Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

b. Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[1]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Experimental Workflow

Caption: Workflow for in vitro cell-based assays to evaluate this compound efficacy.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. lung.org [lung.org]

- 5. HCK Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 6. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]

- 7. Ba/F3 Cells [cytion.com]

- 8. Leibniz Institute DSMZ: Details [dsmz.de]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. A549 Cell Subculture Protocol [a549.com]

- 12. promega.com [promega.com]

- 13. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR following STX-721 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction